4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide
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Overview
Description
4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
The synthesis of 4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the adamantane core, followed by the introduction of the difluoro and triazole groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect.
Comparison with Similar Compounds
Compared to other similar compounds, 4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide is unique due to its specific combination of functional groups and structural features. Similar compounds include other adamantane derivatives and triazole-containing molecules, each with their own distinct properties and applications.
Properties
Molecular Formula |
C33H45F2N5O |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
4,4-difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C33H45F2N5O/c1-20(2)30-38-37-21(3)40(30)28-15-26-9-10-27(16-28)39(26)12-11-29(23-7-5-4-6-8-23)36-31(41)32-17-22-13-24(18-32)33(34,35)25(14-22)19-32/h4-8,20,22,24-29H,9-19H2,1-3H3,(H,36,41) |
InChI Key |
YMHAHJAXVCSHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C56CC7CC(C5)C(C(C7)C6)(F)F)C(C)C |
Origin of Product |
United States |
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